molecular formula C12H16N2O2S B6426717 2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole CAS No. 2199064-30-5

2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole

Cat. No.: B6426717
CAS No.: 2199064-30-5
M. Wt: 252.33 g/mol
InChI Key: NWIOIODDYWXJKG-UHFFFAOYSA-N
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Description

2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole is a heterocyclic compound that combines a thiazole ring with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine moiety. One common method is the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group in the cyclobutanecarbonyl moiety can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole is not fully understood but is believed to involve interactions with specific molecular targets. The thiazole ring may interact with enzymes or receptors, modulating their activity. The pyrrolidine moiety could contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and sulfathiazole share the thiazole ring structure.

    Pyrrolidine Derivatives: Compounds such as proline and pyrrolidine-2,5-diones.

Uniqueness

2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole is unique due to the combination of the thiazole and pyrrolidine rings, which may impart distinct biological activities and chemical reactivity compared to other thiazole or pyrrolidine derivatives.

Properties

IUPAC Name

cyclobutyl-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c15-11(9-2-1-3-9)14-6-4-10(8-14)16-12-13-5-7-17-12/h5,7,9-10H,1-4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIOIODDYWXJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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